molecular formula C21H14Cl2N2O3 B11649185 (4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione

(4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione

Cat. No.: B11649185
M. Wt: 413.2 g/mol
InChI Key: REFDYMVJLKFPBF-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a pyrazolidine-3,5-dione core, and chlorinated phenyl groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-2-methylbenzaldehyde with 5-(3-chloro-2-methylphenyl)furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1-(3-chlorophenyl)pyrazolidine-3,5-dione under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

(4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Fluorine compounds: Compounds containing fluorine atoms, which can exhibit similar reactivity patterns.

    Tetrachloromethane: A chlorinated compound with similar substitution reactions.

Uniqueness

(4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H14Cl2N2O3

Molecular Weight

413.2 g/mol

IUPAC Name

(4E)-4-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C21H14Cl2N2O3/c1-12-16(6-3-7-18(12)23)19-9-8-15(28-19)11-17-20(26)24-25(21(17)27)14-5-2-4-13(22)10-14/h2-11H,1H3,(H,24,26)/b17-11+

InChI Key

REFDYMVJLKFPBF-GZTJUZNOSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C/3\C(=O)NN(C3=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.